Home > Products > Screening Compounds P47739 > 1-methyl-3-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
1-methyl-3-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one - 2034500-66-6

1-methyl-3-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one

Catalog Number: EVT-3039212
CAS Number: 2034500-66-6
Molecular Formula: C20H19N3O3
Molecular Weight: 349.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2'S,3'R,4'R)-3'-(3A,7A-DIHYDRO-1H-INDOLE-3-CARBONYL)- 5-FLUORO-1'-METHYL-2-OXO-4'-(PYRIDIN-3-YL)SPIRO[INDOLINE-3,2'-PYRROLIDINE]-3'- CARBONITRILE

    Compound Description: (2'S,3'R,4'R)-3'-(3a,7a-dihydro-1H-indole-3-carbonyl)-5-fluoro-1'-methyl-2-oxo-4'-(pyridin-3-yl)spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile is a molecule containing a spiro[indoline-3,2'-pyrrolidine] core. [] The asymmetric unit comprises two molecules with subtle conformational differences and varying intermolecular interactions in solid state. [] The molecule exhibits a specific dihedral angle between its benzene and dioxolane rings, and forms dimers and stacks through hydrogen bonds and π-stacking interactions. []

4-Hdroxy-1-methyl-3- [(2-oxo-2H-chromen-3-yl)carbonyl]quinolin-2(1H)-one

    Compound Description: 4-Hdroxy-1-methyl-3- [(2-oxo-2H-chromen-3-yl)carbonyl]quinolin-2(1H)-one is an asymmetric diheterocyclic ketone. [] This compound serves as a versatile precursor for synthesizing diverse polynuclear heterocyclic compounds with potential biological activities. [] Its reactivity stems from the presence of electrophilic centers susceptible to nucleophilic attack, enabling the construction of complex molecular architectures. []

3′-(1-benzyl-5-methyl-1H\n-1,2,3-triazole-4-carbonyl)-1′-methyl-4′-phenyl-2H\n-spiro[acenaphthylene-1,2′-pyrrolidine]-2-one (BTANP)

    Compound Description: 3′-(1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl)-1′-methyl-4′-phenyl-2H-spiro[acenaphthylene-1,2′-pyrrolidine]-2-one (BTANP) is a new compound synthesized and characterized using various spectroscopic techniques including single crystal X-ray diffraction (SCXRD), NMR, FT-IR/Raman, UV-Vis, and fluorescence studies. [] BTANP demonstrated antimicrobial activity against various bacterial and fungal strains. [] Molecular docking studies indicated potential interactions with topoisomerase II gyrase and human lanosterol 14 alpha-demethylase enzymes. []

4-Hydroxy-3-(1′-methyl-2-oxo-4′-phenylspiro[indoline-3,2′-pyrrolidine]-3′-ylcarbonyl)quinolin-2(1H)-one

    Compound Description: 4-Hydroxy-3-(1′-methyl-2-oxo-4′-phenylspiro[indoline-3,2′-pyrrolidine]-3′-ylcarbonyl)quinolin-2(1H)-one contains a quinoline ring system and an indole ring system with a dihedral angle of 29.30 (5)° between them. [] The pyrrolidine ring exhibits a twist conformation. [] Intramolecular hydrogen bonding is observed, contributing to its structural stability. [] The compound forms centrosymmetric dimers through intermolecular hydrogen bonding involving N—H⋯O interactions. []

1-Benzyl-3′-[(1H-indol-3-yl)carbon­yl]-1′-methyl-2-oxo-4′-(pyridin-3-yl)spiro­[indoline-3,2′-pyrrolidine]-3′-carbo­nitrile

    Compound Description: 1-Benzyl-3′-[(1H-indol-3-yl)carbon­yl]-1′-methyl-2-oxo-4′-(pyridin-3-yl)spiro­[indoline-3,2′-pyrrolidine]-3′-carbo­nitrile features a central pyrrolidine ring in an envelope conformation, with the N atom acting as the flap. [] Two indoline rings are inclined to this central pyrrolidine ring. [] Intermolecular interactions, such as N—H⋯N and C—H⋯N hydrogen bonds, contribute to the formation of sheets within the crystal structure. []

3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4′-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile

    Compound Description: 3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4′-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile contains a pyrrolidine ring with a twist conformation and two nearly planar ring systems - indolin-2-one and 1H-indole. [] These ring systems exhibit specific inclinations with respect to each other. [] The molecule also features a chromene ring system that forms a three-dimensional structure through hydrogen bonding. []

Cpd27 (6-(but-3-en-1-yl)-4-(1-methyl-6-(morpholine-4-carbonyl)-1H-benzo[d]imidazol-4-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one)

    Compound Description: Cpd27, also known as GNE-371, is a potent and selective inhibitor of the bromodomain of human transcription-initiation-factor TFIID subunit 1 (TAF1(2)). [] It exhibits an IC50 of 10 nM for TAF1(2) binding. [] Cpd27 demonstrates excellent selectivity against other bromodomain-family members. [] Cellular assays confirm its activity and synergistic effects with BET inhibitor JQ1 suggest its potential in antiproliferative strategies. []

4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide

    Compound Description: This compound, a pyridine-pyrrolidinone derivative, is recognized for its potent antimalarial activity. [] This activity is attributed to its potential inhibition of prolyl-tRNA synthetase, a promising target for developing new antimalarial drugs. [] The compound exists as two enantiomers, each displaying different levels of antimalarial bioactivity. []

4-Hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/methylquinolin-2(1 H )-one

    Compound Description: This series of compounds, 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/methylquinolin-2(1H)-one, are synthesized and investigated for their in vitro anticancer activity. [] The synthesis involves the reduction of a carbonyl group to a hydroxyl group using sodium borohydride and the substitution of a bromine atom with various primary amines. [] The presence of a phenyl or methyl group at C1 and the length and type of the amine substituent at C3 influence their cytotoxic activity. []

1′-(1,3-Diphenyl-1H-pyrazol-4-yl)-1′′-methyl-2′,3′,5′,6′,7′,7a’-octahydro-1′H-dispiro[1-benzopyran-3,2′-pyrrolizine-3′,3′′-indoline]-2′′,4-dione

    Compound Description: This compound features two pyrrolidine rings within its structure, one adopting an envelope conformation and the other a twisted conformation. [] A pyrrolizine ring is also present, exhibiting specific dihedral angles with both chromene and indole rings. [] The crystal structure reveals non-classical C—H⋯O interactions contributing to the molecule's intermolecular packing. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

    Compound Description: This series of compounds focuses on N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives synthesized through a multistep process involving Grignard reaction, bromination, cyclization, and amidation. [] These compounds were designed and evaluated for their antibacterial activity. []

6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

    Compound Description: 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a planar molecule, as confirmed by its crystal structure. [] Hydrogen bonding interactions, specifically involving the amino group as a hydrogen-bond donor and the carbonyl group as an acceptor, contribute to the formation of hydrogen-bonded dimers in its crystal lattice. []

Quinoline and 2(1H)-pyridones, Benzofuro[3,2-c]pyridin-1(2H)-ones, 2,5-dihydro-1H-pyrido[4,3-b]indol-1-ones

    Compound Description: This group encompasses diverse heterocyclic compounds synthesized through a common strategy involving the thermolysis of enyne-isocyanates. [] The reaction proceeds via cycloaromatization, generating reactive intermediates like O,4-didehydro-2-hydroxyquinolines and O,4-didehydro-2-hydroxypyridines. [] These intermediates are subsequently trapped as biradicals or zwitterions, depending on the substituent at the alkynyl terminus, leading to the formation of the aforementioned heterocycles. []

1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid and 3-(1,2-diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acid

    Compound Description: These compounds are synthesized from corresponding pyran-4-ones. [] Spectroscopic analyses, particularly 1H NMR, highlight the presence of hydrogen bonding between the carboxylic acid proton and the 4-oxo group of the heterocycle. [] This intramolecular interaction significantly influences their structural conformation. []

3-acetyl-8-allyl-6-methyl-2-phenylquinolin-4-yl acetate and (2RS)-2,8-dimethyl-4-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one

    Compound Description: These two compounds, 3-acetyl-8-allyl-6-methyl-2-phenylquinolin-4-yl acetate and (2RS)-2,8-dimethyl-4-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one, are unexpected products obtained during the reactions of 3-(2-allylanilino)-3-phenylacrylate esters with acetic anhydride and strong acids. [] The formation of these compounds involves diverse reactivity and rearrangements, including isomerization of the allyl group. [] Their structures were confirmed through spectroscopic and crystallographic methods, revealing unique features such as a close proximity between carbonyl oxygen atoms in 3-acetyl-8-allyl-6-methyl-2-phenylquinolin-4-yl acetate and a twisted half-chair conformation of the five-membered ring in (2RS)-2,8-dimethyl-4-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one. []

1,8-Naphthyridine Derivatives

    Compound Description: This class of compounds features a 1,8-naphthyridine scaffold. [] Modifications at the 3rd position of this core, particularly with secondary amines, are known to impact their binding efficiency and potency towards adenosine receptors, specifically the A2A subtype. [] These derivatives are investigated for their potential as A2A receptor antagonists. []

Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB), Quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate (QMMSB), Quinolin-8-yl 4-methyl-3-(piperidine-1-carbonyl)benzoate (QMPCB, SGT-11), Quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate (2F-QMPSB, QMDFPSB, SGT-13), Quinolin-8-yl 4-methyl-3-[(propan-2-yl)sulfamoyl]benzoate (QMiPSB, SGT-46), and 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methyl-N-(2-phenylpropan-2-yl)benzamide (SGT-233)

    Compound Description: This group comprises six compounds: quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB), quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate (QMMSB), quinolin-8-yl 4-methyl-3-(piperidine-1-carbonyl)benzoate (QMPCB, SGT-11), quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate (2F-QMPSB, QMDFPSB, SGT-13), quinolin-8-yl 4-methyl-3-[(propan-2-yl)sulfamoyl]benzoate (QMiPSB, SGT-46), and 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methyl-N-(2-phenylpropan-2-yl)benzamide (SGT-233). [] These compounds are categorized as synthetic cannabinoid receptor agonists (SCRAs) and are structurally related through their sulfamoyl benzoate, sulfamoyl benzamide, and N-benzoylpiperidine based structures. [] Their analytical profiles are crucial for forensic and clinical investigations due to their emergence as new psychoactive substances (NPS). []

1-Methyl-6-phenyl-5,6-dihydropyrazolo[3,4-b:3',4'-d]pyridin-4(1H)-one Derivatives

    Compound Description: This series of compounds is based on the 5,6-dihydro-dipyrazolo[3,4-b:3',4'-d]pyridin-4(1H)-on parent structure. [] These derivatives were synthesized as potential A3 adenosine receptor antagonists, highlighting the exploration of heterocyclic compounds for therapeutic purposes. []

2-[4-(5-Methyl-1H-imidazol-4-yl)-piperidin-1-yl]-4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one (BYK49187), 2-(4-pyridin-2-yl-phenyl)-4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one (BYK236864), 6-chloro-8-hydroxy-2,3-dimethyl-imidazo-[1,2-α]-pyridine (BYK20370), and 4-(1-methyl-1H-pyrrol-2-ylmethylene)-4H-isoquinolin-1,3-dione (BYK204165)

    Compound Description: This group consists of four distinct compounds: 2-[4-(5-Methyl-1H-imidazol-4-yl)-piperidin-1-yl]-4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one (BYK49187), 2-(4-pyridin-2-yl-phenyl)-4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one (BYK236864), 6-chloro-8-hydroxy-2,3-dimethyl-imidazo-[1,2-α]-pyridine (BYK20370), and 4-(1-methyl-1H-pyrrol-2-ylmethylene)-4H-isoquinolin-1,3-dione (BYK204165). [] These compounds were identified and investigated for their inhibitory activity against the poly(ADP-ribose) polymerase (PARP) enzyme. [] They displayed varying potencies and selectivities for PARP-1 and PARP-2. []

[18F]FE@SUPPY (5-(2-[18F]fluoroethyl)2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate), [11C]Me@APPI (1-(3-([11C]methyl amino)-1-phenylpropyl)-3-phenyl-1H-benzo[d]imidazol-2(3H)-one), [18F]FE@SNAP (2-[18F]fluoroethyl3-((3-(4-(3-acetamidophenyl)piperidin-1-yl) propyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) and [carbonyl-11C]WAY100635 (N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)-cyclohexane[11C]carboxamide)

    Compound Description: This group encompasses four Positron-Emissions-Tomographie (PET) tracers: [18F]FE@SUPPY, [11C]Me@APPI, [18F]FE@SNAP, and [carbonyl-11C]WAY100635. [] These tracers are designed for in vivo imaging and their metabolic stability is crucial for accurate quantification. [] Their metabolic properties were evaluated using various in vitro and in vivo methods. []

4-(4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Compound 1)

    Compound Description: Compound 1, with its complex structure including a pyrrolo[2,3-b]pyridine moiety, is recognized for its apoptosis-inducing properties. [] Different crystalline forms, including anhydrates, hydrates, solvates, and various salt forms, have been developed and characterized. [] This compound demonstrates inhibitory activity against anti-apoptotic proteins of the Bcl-2 family, highlighting its potential as a target for anticancer therapies. []

Ethyl 3-[amino]propanoate

    Compound Description: This compound, ethyl 3-[amino]propanoate, is a key intermediate in the synthesis of dabigatran etexilate. [] Its structure features a benzimidazole core, a pyridine ring, and an ethyl propanoate group. [] The synthesis involves a multi-step process including coupling reactions and reduction steps. []

N,N-dimethyl-3-((pyridin-2-ylmethylene)amino)propan-1-amine (L1), N,N-dimethyl-3-((quinolin-2-ylmethylene)amino)propan-1-amine (L2), and N-(3-(methylthio)propyl)-1-(pyridin-2-yl)methanimine (L3), N-methyl-N-(3-((pyridin-2-ylmethylene)amino)propyl)aniline (L4) and N-(3-methoxypropyl)-1-(pyridin-2-yl)methanimine (L5)

    Compound Description: This group consists of five ligands: N,N-dimethyl-3-((pyridin-2-ylmethylene)amino)propan-1-amine (L1), N,N-dimethyl-3-((quinolin-2-ylmethylene)amino)propan-1-amine (L2), N-(3-(methylthio)propyl)-1-(pyridin-2-yl)methanimine (L3), N-methyl-N-(3-((pyridin-2-ylmethylene)amino)propyl)aniline (L4), and N-(3-methoxypropyl)-1-(pyridin-2-yl)methanimine (L5). [] These ligands coordinate to palladium, forming complexes with different geometries depending on the functional group substitution on the nitrogen of the imine moiety. [] These complexes exhibit varying catalytic activities in the polymerization of methyl methacrylate. []

Overview

1-Methyl-3-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that belongs to the class of pyridine derivatives. This compound features a quinoline moiety linked to a pyrrolidine ring and a pyridinone structure, which contributes to its potential biological activities. The molecular formula for this compound is C21H22N3O3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Source

This compound can be sourced from various chemical suppliers and research institutions. It is often synthesized in laboratory settings for research purposes, particularly in medicinal chemistry and pharmacology.

Classification

1-Methyl-3-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one can be classified as:

  • Organic Compound: It contains carbon-based structures.
  • Heterocyclic Compound: It includes rings containing atoms other than carbon (in this case, nitrogen and oxygen).
  • Pharmacologically Active Compound: It is investigated for potential therapeutic applications.
Synthesis Analysis

Methods

The synthesis of 1-methyl-3-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one typically involves several key steps:

  1. Synthesis of Quinoline Derivative:
    • The quinoline moiety can be synthesized through the Skraup synthesis method, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
  2. Formation of Pyrrolidine Intermediate:
    • The quinoline derivative is reacted with pyrrolidine under basic conditions to form a quinolin-2-yloxy pyrrolidine intermediate.
  3. Acylation Reaction:
    • This intermediate is then acylated with a suitable acylating agent to yield the final product, 1-methyl-3-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one.

Technical Details

The synthesis may require optimization for yield and purity, involving techniques such as:

  • Recrystallization: To purify the final product.
  • Chromatography: To separate components during synthesis.
Molecular Structure Analysis

Structure

The molecular structure of 1-methyl-3-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one consists of:

  • A pyridine ring (pyridin-2(1H)-one).
  • A quinoline moiety connected via an ether linkage (quinolin-2-yloxy).
  • A pyrrolidine ring with a carbonyl group attached.

Data

Key structural data include:

  • Molecular Formula: C21H22N3O3
  • Molecular Weight: Approximately 362.42 g/mol
  • InChI Key: A unique identifier for chemical substances.
Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  1. Oxidation: The quinoline moiety may be oxidized to form quinoline N-oxide derivatives.
  2. Reduction: The carbonyl group can be reduced to form alcohols or amines.
  3. Substitution Reactions: The pyridine or quinoline rings can participate in electrophilic substitution reactions.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
  • Reducing Agents: Lithium aluminum hydride or catalytic hydrogenation for reduction.
Mechanism of Action

The mechanism of action of 1-methyl-3-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific biological targets:

  1. DNA Intercalation: The quinoline moiety may intercalate between DNA bases, disrupting replication and transcription processes.
  2. Enzyme Inhibition: The pyrrolidine ring enhances binding affinity to enzymes or receptors, potentially inhibiting their activity.
  3. Hydrophobic Interactions: The benzonitrile group may facilitate interactions with hydrophobic pockets in target proteins.
Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid or crystalline substance.
  2. Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

Applications

Scientific Uses

  1. Medicinal Chemistry: Investigated for potential therapeutic effects against various diseases due to its bioactive properties.
  2. Biological Research: Used as a tool compound to study biological pathways involving DNA interaction and enzyme modulation.
  3. Material Science: Explored for applications in developing novel materials due to its unique structural characteristics.

Properties

CAS Number

2034500-66-6

Product Name

1-methyl-3-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one

IUPAC Name

1-methyl-3-(3-quinolin-2-yloxypyrrolidine-1-carbonyl)pyridin-2-one

Molecular Formula

C20H19N3O3

Molecular Weight

349.39

InChI

InChI=1S/C20H19N3O3/c1-22-11-4-6-16(19(22)24)20(25)23-12-10-15(13-23)26-18-9-8-14-5-2-3-7-17(14)21-18/h2-9,11,15H,10,12-13H2,1H3

InChI Key

PUUJYANRDZSUMV-UHFFFAOYSA-N

SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.